

eravacycline Clostridium difficile associated diarrhea risk

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Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

Cat. No.: S006814

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Eravacycline and CDI Risk Overview

The following table summarizes the key findings on eravacycline's relationship with CDI:

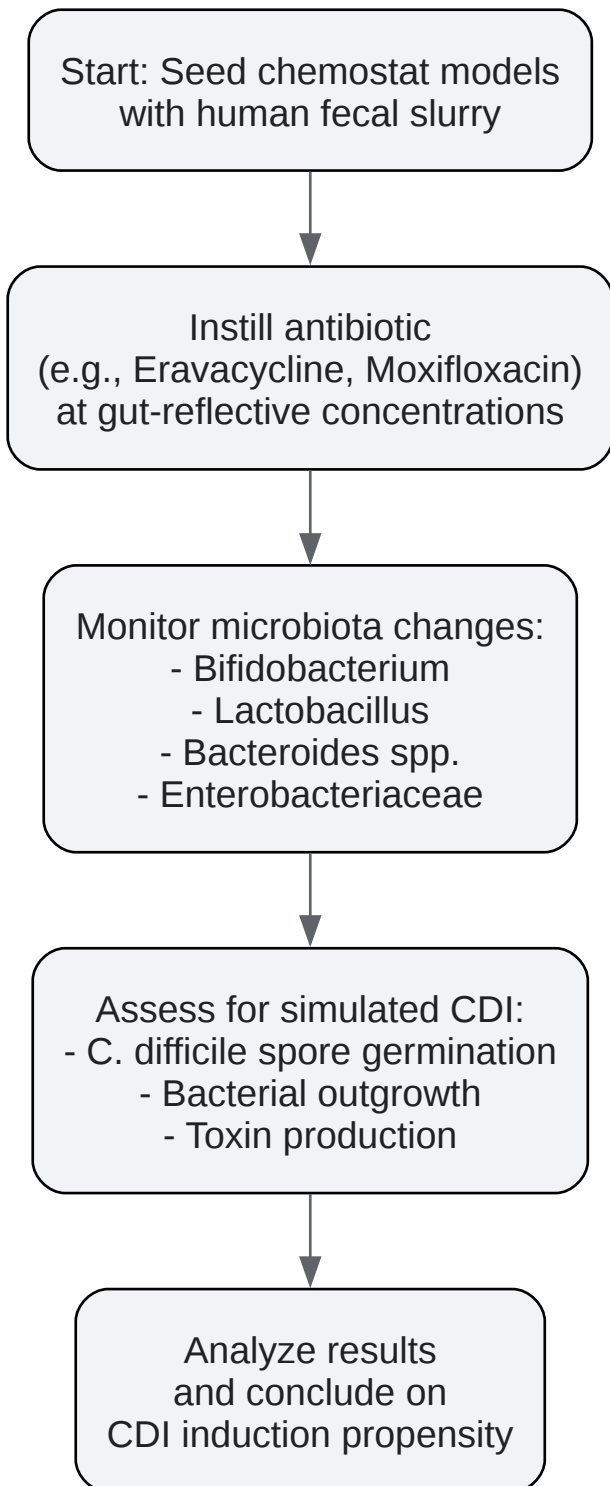
Aspect	Key Finding	Relevant Context
CDI Induction Risk	Low propensity	An <i>in vitro</i> gut model found eravacycline did not induce CDI, despite microbiota changes [1].
In Vitro Activity	Potent activity against <i>C. difficile</i>	Eravacycline showed lower MIC90 (0.016 mg/L) vs. vancomycin and metronidazole against common ribotypes [2].
Therapeutic Use	Potential adjunctive therapy	Used with standard care in severe/fulminant CDI; 14.7% required colectomy, 37% 30-day mortality in critically ill patients [3] [4].

Experimental Protocols for CDI Research

For researchers investigating eravacycline's effects on *C. difficile*, here are methodologies from key studies.

Protocol 1: In Vitro Human Gut Model to Assess CDI Propensity

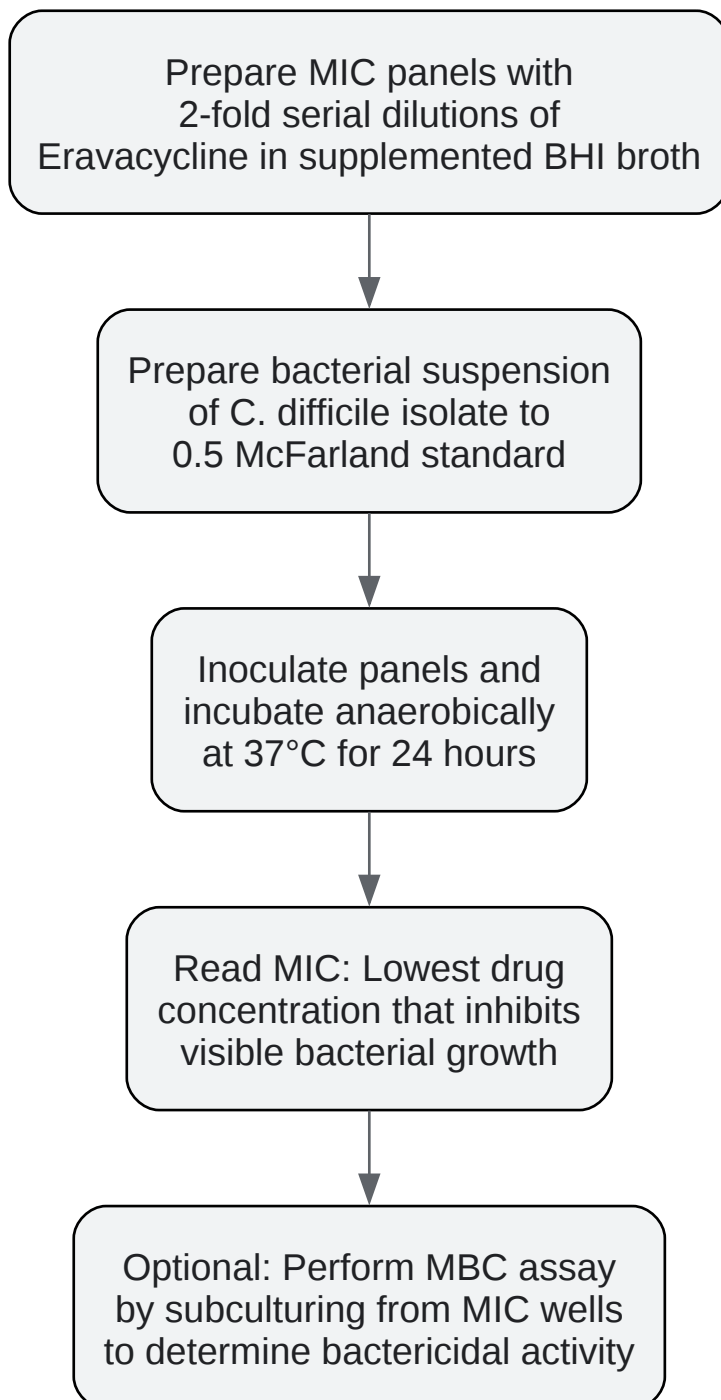
This model evaluates if an antibiotic disrupts gut microbiota enough to allow *C. difficile* spore germination and toxin production [1].



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Protocol 2: Broth Microdilution for Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of eravacycline against clinical *C. difficile* isolates [2].



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Comparative Quantitative Data

The quantitative data below is crucial for evaluating eravacycline's profile relative to other antibiotics.

Table 1: In Vitro Susceptibility of *C. difficile* Isolates (n=234)

This data compares eravacycline's activity against common antibiotics across major *C. difficile* ribotypes [2].

Antibiotic	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Eravacycline	≤ 0.0078	0.016
Fidaxomicin	0.016	0.063
Metronidazole	0.25	1.0
Vancomycin	2.0	4.0

MIC_{50/90}: Minimum Inhibitory Concentration required to inhibit growth of 50%/90% of isolates.

Table 2: Clinical Outcomes in Severe/Fulminant CDI with Adjunctive Eravacycline

This table summarizes real-world outcomes from a study of 75 hospitalized patients [3] [4].

Patient Characteristic / Outcome	Value (n=75)
Fulminant CDI	50 (67%)
Immunocompromised	30 (40%)

Patient Characteristic / Outcome	Value (n=75)
Treated in ICU	46 (61%)
Refractory CDI	23 (31%)
Colectomy within 30 days	11 (14.7%)
All-cause mortality at 30 days	28 (37%)

Important Safety and Clinical Considerations

- **Low CDI Induction Risk:** Eravacycline's low CDI risk is attributed to its minimal disruption to key gut microbiota components compared to other antibiotics [1]
- **Adjunctive Therapy Use:** Eravacycline may be considered for severe/fulminant CDI failing standard therapy, particularly in immunocompromised or critically ill patients [3] [4]
- **Official Safety Information:** Although clinical trials reported no CDI cases, the prescribing information includes a class-wide warning about CDAD as with nearly all antibacterial agents [5] [6]

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References

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